(S)-tert-butyl 2-(((R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride
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Overview
Description
(S)-tert-butyl 2-((®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoro-substituted tetrahydronaphthalene moiety and a tert-butyl ester group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-((®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydronaphthalene core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro substituents at the desired positions on the naphthalene ring.
Coupling with the amino group: The amino group is introduced through nucleophilic substitution reactions, often using amine precursors and appropriate solvents.
Esterification: The final step involves the esterification of the amino-substituted naphthalene with tert-butyl 2-bromopentanoate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-((®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
(S)-tert-butyl 2-((®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-((®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate hydrochloride involves its interaction with specific molecular targets. The difluoro-substituted naphthalene moiety may interact with hydrophobic pockets in proteins or enzymes, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Properties
Molecular Formula |
C19H28ClF2NO2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C19H27F2NO2.ClH/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14;/h9-10,14,17,22H,5-8,11H2,1-4H3;1H/t14-,17+;/m1./s1 |
InChI Key |
XMADDNFHCBQKTN-CVLQQERVSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N[C@@H]1CCC2=C(C1)C(=CC(=C2)F)F.Cl |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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